6-Nitro-2-piperazin-1-yl-1,3-benzothiazole
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Description
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl-benzothiazole moieties have been known to act as dopamine and serotonin antagonists .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular signaling .
Biochemical Pathways
Similar compounds have been known to influence pathways related to dopamine and serotonin signaling .
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Biological Activity
6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a nitro group attached to a benzothiazole ring and a piperazine moiety. This unique structure contributes to its biological properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting their normal function.
- Receptor Interaction : It has been shown to interact with dopamine and serotonin receptors, suggesting potential antipsychotic effects.
- Pathway Modulation : Alters cellular pathways, influencing cell behavior and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 20 | 8 µg/mL |
Neuroprotective Effects
The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and bind to amyloid-beta (Aβ) suggests it may help in reducing amyloid plaque formation.
Study 1: Neuroprotective Potential
In a study evaluating various benzothiazole derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cell lines. The study concluded that this compound could be a candidate for further development in treating Alzheimer's disease due to its AChE inhibitory activity and neuroprotective properties .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. Results indicated that it was effective against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in combating antibiotic resistance .
Comparison with Similar Compounds
When compared to other benzothiazole derivatives, this compound exhibits unique properties due to the presence of the nitro group and piperazine ring. This combination enhances its biological activity compared to simpler derivatives.
Compound | Activity | Notes |
---|---|---|
2-Piperazin-1-ylbenzothiazole | Moderate AChE inhibition | Lacks nitro group |
6-(Methylthio)-2-piperazin-1-ylbenzothiazole | Lower antibacterial activity | Different substitution pattern |
Future Directions
Future research on this compound could focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Therapeutic Applications : Exploring its potential in treating neurodegenerative diseases and infections caused by resistant bacteria.
- Synthesis of Derivatives : Developing analogs with improved potency and selectivity for targeted therapeutic applications.
Properties
IUPAC Name |
6-nitro-2-piperazin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWYLUVTPLLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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